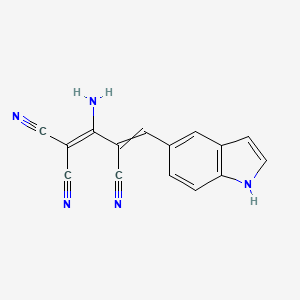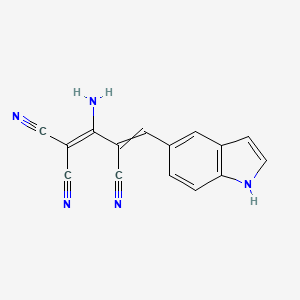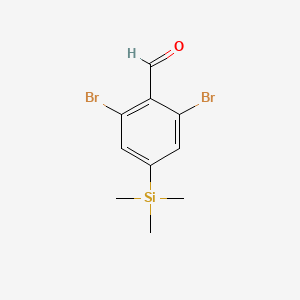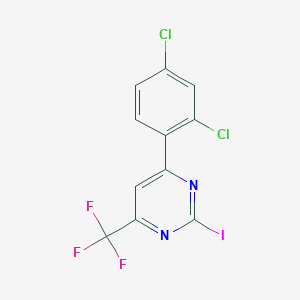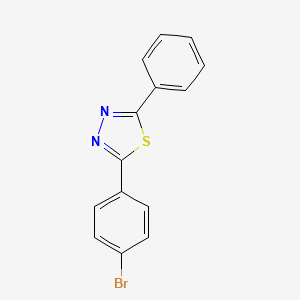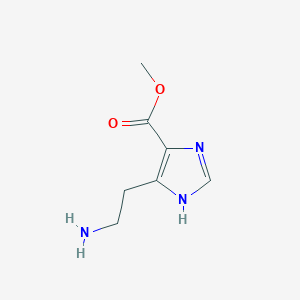
2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carbaldehyde is an organic compound with the molecular formula C7H7F3N2OS It is a thiazole derivative, characterized by the presence of a dimethylamino group at the 2-position, a trifluoromethyl group at the 4-position, and an aldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carbaldehyde typically involves the reaction of appropriate thiazole precursors with reagents that introduce the dimethylamino and trifluoromethyl groups. One common method involves the use of enaminones and potassium thiocyanate in the presence of Dess–Martin periodinane reagent. This reaction proceeds through a cascade hydroxyl thiocyanation of the C=C double bond, intramolecular hydroamination of the C≡N bond, and thiazole annulation by condensation on the ketone carbonyl site .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The dimethylamino and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the dimethylamino group.
Major Products Formed
Oxidation: 2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carboxylic acid.
Reduction: 2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the development of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carbaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modification of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)thiazole-5-carbaldehyde: Lacks the trifluoromethyl group, which may result in different chemical properties and biological activities.
4-(Trifluoromethyl)thiazole-5-carbaldehyde: Lacks the dimethylamino group, which can affect its reactivity and applications.
Thiazole-5-carbaldehyde: Lacks both the dimethylamino and trifluoromethyl groups, making it less complex and potentially less versatile
Uniqueness
2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carbaldehyde is unique due to the presence of both the dimethylamino and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylamino group can participate in various chemical reactions, making this compound a valuable tool in research and industrial applications.
Properties
Molecular Formula |
C7H7F3N2OS |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-(dimethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H7F3N2OS/c1-12(2)6-11-5(7(8,9)10)4(3-13)14-6/h3H,1-2H3 |
InChI Key |
KEAIVIYOJZLWII-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C(S1)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2z)-4-[1-Benzyl-4-(4-Chlorobenzyl)piperidin-4-Yl]-2-Hydroxy-4-Oxobut-2-Enoic Acid](/img/structure/B12817503.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid](/img/structure/B12817515.png)

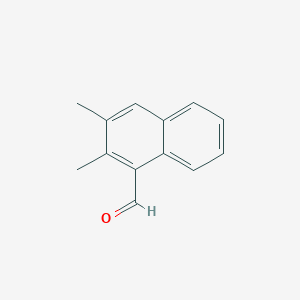

![4-Bromo-6-nitrobenzo[cd]indol-2(1h)-one](/img/structure/B12817550.png)
![1-Methyl-1H-benzo[d]imidazol-2-yl acetate](/img/structure/B12817552.png)
